Acid-PEG5-C2-Boc

PROTAC synthesis Bioconjugation Solid-phase peptide synthesis

Acid-PEG5-C2-Boc (CAS 1309460-29-4), also referred to as Acid-PEG5-t-butyl ester or COOH-PEG5-COOtBu, is a heterobifunctional polyethylene glycol (PEG) linker containing a free terminal carboxylic acid and a tert-butyl (Boc) protected carboxyl group separated by a linear PEG5 spacer. With a molecular formula of C₁₈H₃₄O₉ and a molecular weight of 394.46 g/mol, this compound is classified as a monodisperse PEG derivative within the alkyl/ether linker category and is primarily utilized as a building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).

Molecular Formula C18H34O9
Molecular Weight 394.46
CAS No. 1309460-29-4
Cat. No. B605145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG5-C2-Boc
CAS1309460-29-4
SynonymsAcid-PEG5-t-butyl ester
Molecular FormulaC18H34O9
Molecular Weight394.46
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C18H34O9/c1-18(2,3)27-17(21)5-7-23-9-11-25-13-15-26-14-12-24-10-8-22-6-4-16(19)20/h4-15H2,1-3H3,(H,19,20)
InChIKeyILIIUHKWCBCCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acid-PEG5-C2-Boc (CAS 1309460-29-4): A Heterobifunctional PROTAC Linker for Stepwise Conjugation


Acid-PEG5-C2-Boc (CAS 1309460-29-4), also referred to as Acid-PEG5-t-butyl ester or COOH-PEG5-COOtBu, is a heterobifunctional polyethylene glycol (PEG) linker containing a free terminal carboxylic acid and a tert-butyl (Boc) protected carboxyl group separated by a linear PEG5 spacer . With a molecular formula of C₁₈H₃₄O₉ and a molecular weight of 394.46 g/mol, this compound is classified as a monodisperse PEG derivative within the alkyl/ether linker category and is primarily utilized as a building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . The compound exhibits a calculated LogP of -0.21, indicating moderate hydrophilicity, and demonstrates solubility in water, DMSO, DCM, and DMF [1].

Why Acid-PEG5-C2-Boc Cannot Be Arbitrarily Replaced by Other PEG Linkers or Ester Analogs


In PROTAC development and bioconjugation workflows, linkers are not interchangeable commodities due to the critical interplay between linker length, terminal functional groups, and the resulting ternary complex formation. For Acid-PEG5-C2-Boc, the specific combination of a free carboxylic acid (for immediate amine coupling) and a tert-butyl protected carboxyl group (for controlled, orthogonal deprotection) defines its unique synthetic utility . Arbitrary substitution with a methyl ester analog (CAS 1309460-30-7) would irreversibly cap one terminus, rendering it unavailable for subsequent conjugation steps and fundamentally altering the synthetic route. Similarly, replacing the PEG5 chain with PEG4 would reduce the linker span by approximately 3-4 Å, which has been demonstrated to alter ternary complex geometry and affect degradation efficiency in PROTAC applications .

Quantitative Differentiation Evidence for Acid-PEG5-C2-Boc Relative to Structural Analogs


Orthogonal Deprotection Capability: tert-Butyl Ester vs. Methyl Ester in Sequential Conjugation

Acid-PEG5-C2-Boc contains a tert-butyl (Boc) protected carboxyl group that is cleavable under mild acidic conditions (typically 20-50% TFA in DCM for 0.5-2 hours at room temperature), whereas the structurally similar Acid-PEG5-mono-methyl ester (CAS 1309460-30-7) contains a methyl ester that requires significantly harsher saponification conditions (e.g., LiOH in THF/H₂O, or aqueous NaOH with heating) that are incompatible with many acid-sensitive protecting groups and biomolecules [1]. This orthogonal lability allows Acid-PEG5-C2-Boc to be employed in multi-step synthetic sequences where the free carboxylic acid is first activated and conjugated to an amine-bearing moiety (e.g., E3 ligase ligand), followed by Boc deprotection and subsequent coupling of the newly liberated acid to a second component (e.g., target protein ligand), without compromising intermediate stability .

PROTAC synthesis Bioconjugation Solid-phase peptide synthesis

Solubility Profile and LogP: Acid-PEG5-C2-Boc vs. Alkyl Chain Linkers

Acid-PEG5-C2-Boc exhibits a calculated LogP of -0.21 (predicted) and is reported to be soluble in water, DMSO, DCM, and DMF . In contrast, alkyl chain-based PROTAC linkers of comparable length (e.g., C8-C12 alkanedioic acids or aminoalkanoic acids such as Boc-NH-C4-acid) exhibit substantially higher calculated LogP values typically ranging from +1.5 to +3.5, corresponding to >30-fold lower aqueous solubility on a molar basis . The hydrophilic PEG5 spacer in Acid-PEG5-C2-Boc increases the overall polarity of the final PROTAC conjugate, which has been demonstrated to influence cell permeability and oral absorption potential [1].

Drug-like properties Aqueous solubility PROTAC optimization

Chain Length and Rotatable Bond Count: PEG5 vs. PEG4 Linkers in Ternary Complex Formation

Acid-PEG5-C2-Boc possesses a PEG5 spacer with 20 rotatable bonds, providing a linear span intermediate between shorter PEG4 linkers (typically 16-17 rotatable bonds) and longer PEG6 linkers (24+ rotatable bonds) . Systematic studies on PROTAC linker length optimization have demonstrated that linker span directly influences degradation efficiency, with the optimal length varying by target protein and E3 ligase pair. For estrogen receptor (ER)-α targeting PROTACs, an optimal linker length of approximately 16 atoms was identified, while other targets require longer spans to accommodate the steric requirements of ternary complex formation . The PEG5 unit in Acid-PEG5-C2-Boc offers a flexible, intermediate-length option that can be evaluated in parallel with PEG4 and PEG6 analogs during PROTAC optimization campaigns.

PROTAC linker optimization Ternary complex geometry Degradation efficiency

Purity and Reproducibility: Commercial Availability at ≥98% for Acid-PEG5-C2-Boc

Acid-PEG5-C2-Boc is commercially available from multiple reputable suppliers with a purity specification of ≥98%, as verified by vendors including InvivoChem, Fluorochem, and XcessBio . In contrast, some PEG derivatives, particularly polydisperse PEG mixtures or custom-synthesized variants with lower purity (e.g., ≥95%), exhibit batch-to-batch variability that can introduce inconsistencies in downstream conjugation efficiency and PROTAC degradation activity . The monodisperse nature of Acid-PEG5-C2-Boc ensures that each molecule contains exactly five ethylene glycol repeat units, eliminating the molecular weight distribution issues associated with polydisperse PEG reagents.

Quality control Synthetic reproducibility Monodisperse PEG

Optimal Research and Industrial Applications for Acid-PEG5-C2-Boc Based on Differentiated Properties


Stepwise PROTAC Synthesis Requiring Orthogonal Carboxyl Protection

Acid-PEG5-C2-Boc is optimally employed in modular PROTAC assembly workflows where sequential conjugation is required. The free carboxylic acid is first activated (e.g., with EDC/HATU) and coupled to an amine-functionalized E3 ligase ligand (e.g., VHL ligand, CRBN ligand) . Following this initial coupling, the Boc protecting group is removed under mild acidic conditions to reveal a second carboxylic acid, which is then conjugated to an amine-bearing target protein ligand. This orthogonal strategy eliminates the need for complex protecting group manipulations on the ligand components themselves and is particularly valuable when one or both ligands contain acid-sensitive functional groups .

Parallel Synthesis and SAR Exploration of PROTAC Linker Length

In lead optimization campaigns for PROTAC degraders, systematic variation of linker length is essential for identifying the optimal geometry for ternary complex formation. Acid-PEG5-C2-Boc provides a discrete PEG5 intermediate length that can be evaluated alongside PEG4 and PEG6 linkers in parallel synthetic workflows . Because the Boc-protected acid terminus can be deprotected and conjugated to a common target protein ligand across all linker variants, researchers can efficiently generate a focused library of PROTACs differing only in linker length, enabling rigorous structure-activity relationship (SAR) analysis and identification of the optimal degradation efficiency for a given target protein .

Bioconjugation Requiring Aqueous Solubility and Flexible Spacer Arms

Beyond PROTAC synthesis, Acid-PEG5-C2-Boc is well-suited for general bioconjugation applications—including antibody-drug conjugate (ADC) intermediate synthesis, peptide PEGylation, and surface functionalization—where a flexible, hydrophilic spacer is needed to reduce steric hindrance and prevent non-specific interactions. The negative LogP (-0.21) and water solubility of the PEG5 chain improve the handling properties of hydrophobic payloads during conjugation, while the heterobifunctional architecture allows controlled, directional attachment of two distinct molecular entities . The Boc protecting group provides a convenient temporary mask for one reactive site during the initial coupling step .

Solid-Phase Peptide Synthesis Incorporating PEG Spacers

Acid-PEG5-C2-Boc can be directly integrated into solid-phase peptide synthesis (SPPS) protocols as a discrete PEG spacer unit. The free carboxylic acid can be coupled to resin-bound amine groups, while the Boc-protected terminus remains intact during subsequent peptide elongation cycles performed under basic coupling conditions. Following peptide chain assembly, the Boc group is deprotected with TFA treatment (a standard final cleavage/deprotection step in SPPS), liberating the terminal acid for further functionalization or direct use in bioconjugation . This approach allows the precise insertion of a PEG5 spacer at a defined position within a peptide sequence without requiring post-synthetic conjugation .

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